molecular formula C10H9F3N2O2 B14804764 5-Cyclopropoxy-6-(trifluoromethyl)nicotinamide

5-Cyclopropoxy-6-(trifluoromethyl)nicotinamide

Cat. No.: B14804764
M. Wt: 246.19 g/mol
InChI Key: VAKDUEFAQFJJPB-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-(trifluoromethyl)nicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to the nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-(trifluoromethyl)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-(trifluoromethyl)nicotinic acid and cyclopropanol.

    Formation of Intermediate: The 6-(trifluoromethyl)nicotinic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.

    Cyclopropylation: The acid chloride is then reacted with cyclopropanol in the presence of a base, such as triethylamine, to form the cyclopropoxy intermediate.

    Amidation: Finally, the cyclopropoxy intermediate is subjected to amidation with ammonia or an amine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted nicotinamides with different functional groups.

Scientific Research Applications

5-Cyclopropoxy-6-(trifluoromethyl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in metabolic pathways, such as nicotinamide adenine dinucleotide (NAD+) dependent enzymes.

    Pathways Involved: It may influence redox reactions and energy production within cells, thereby affecting cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)nicotinamide: Lacks the cyclopropoxy group but shares the trifluoromethyl group.

    5-Cyclopropoxy-N-methyl-6-(trifluoromethyl)nicotinamide: Similar structure with an additional methyl group on the amide nitrogen.

Uniqueness

5-Cyclopropoxy-6-(trifluoromethyl)nicotinamide is unique due to the presence of both cyclopropoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C10H9F3N2O2

Molecular Weight

246.19 g/mol

IUPAC Name

5-cyclopropyloxy-6-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C10H9F3N2O2/c11-10(12,13)8-7(17-6-1-2-6)3-5(4-15-8)9(14)16/h3-4,6H,1-2H2,(H2,14,16)

InChI Key

VAKDUEFAQFJJPB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)C(=O)N)C(F)(F)F

Origin of Product

United States

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